1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a furan-substituted oxadiazole ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with the Urea Moiety: The oxadiazole intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.
Introduction of the Chloro and Methoxy Groups:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products:
Oxidation Products: Furanones, hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or immune responses, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(5-Chloro-2-methoxyphenyl)-3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both a chloro-substituted methoxyphenyl group and a furan-substituted oxadiazole ring, which confer distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4/c1-21-10-5-4-8(15)7-9(10)16-13(20)17-14-19-18-12(23-14)11-3-2-6-22-11/h2-7H,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRUGJAFWYRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.